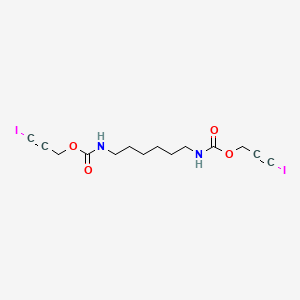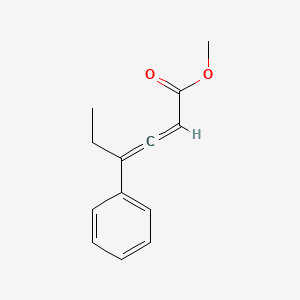![molecular formula C21H20O6 B14632332 4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-79-3](/img/structure/B14632332.png)
4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenoxypentyl group: This step involves the attachment of the phenoxypentyl group to the chromene core through an etherification reaction.
Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functionalities.
Substitution: The phenoxypentyl group can be substituted with other groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and lead to therapeutic effects.
Scavenging free radicals: Its antioxidant properties can help protect cells from oxidative damage.
Inhibiting inflammatory pathways: This can reduce inflammation and provide relief from related conditions.
Comparaison Avec Des Composés Similaires
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypentyl group, which may affect its biological activity.
8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group, which may influence its reactivity and properties.
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene: Lacks the carboxylic acid functionality, which may impact its solubility and biological interactions.
The presence of the phenoxypentyl group, oxo group, and carboxylic acid functionality in 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
53873-79-3 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-oxo-8-(5-phenoxypentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c22-17-14-19(21(23)24)27-20-16(17)10-7-11-18(20)26-13-6-2-5-12-25-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,23,24) |
Clé InChI |
ZGCHFKORPZIIKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCOC2=CC=CC3=C2OC(=CC3=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

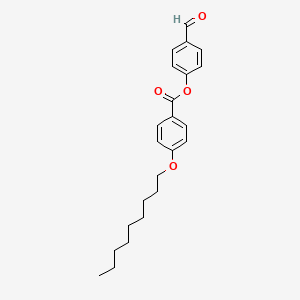
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
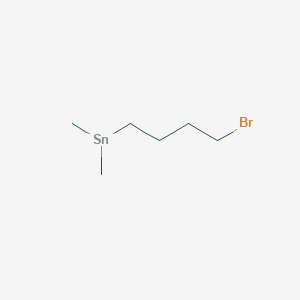
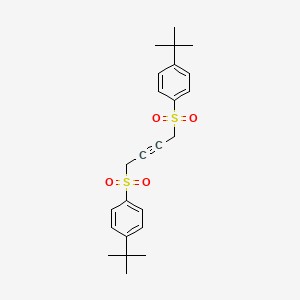
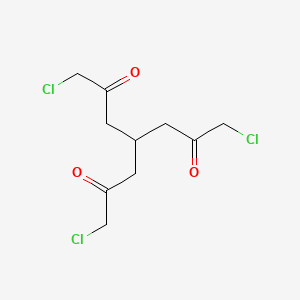
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

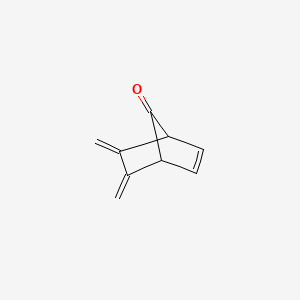

![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
